3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of furan, piperidine, thieno, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Attachment of the Furan Moiety: The furan-2-carbonyl group can be introduced via acylation reactions, using reagents such as furan-2-carbonyl chloride.
Construction of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the thieno[3,2-d]pyrimidine ring system. Common reagents include sulfur sources and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thieno[3,2-d]pyrimidine ring, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-trione
Uniqueness
Compared to similar compounds, 3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits unique structural features that enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(12-2-1-8-23-12)18-6-3-10(4-7-18)19-15(21)13-11(5-9-24-13)17-16(19)22/h1-2,5,8-10H,3-4,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZUOUKQBXLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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